molecular formula C24H26FN7O B10927647 1-butyl-6-cyclopropyl-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-butyl-6-cyclopropyl-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10927647
M. Wt: 447.5 g/mol
InChI Key: FDQPLHROVMXFQI-UHFFFAOYSA-N
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Description

1-BUTYL-6-CYCLOPROPYL-N~4~-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazolo[3,4-b]pyridine core, a triazole ring, and a fluorobenzyl group, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 1-BUTYL-6-CYCLOPROPYL-N~4~-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core, the introduction of the triazole ring, and the attachment of the fluorobenzyl group. The synthetic route may involve the use of various reagents and catalysts under specific reaction conditions to achieve the desired product. Industrial production methods would likely optimize these steps for scalability and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its interactions with biological molecules and potential biological activities.

    Medicine: The compound could be investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-BUTYL-6-CYCLOPROPYL-N~4~-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar compounds to 1-BUTYL-6-CYCLOPROPYL-N~4~-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE include other pyrazolo[3,4-b]pyridine derivatives and triazole-containing compounds These compounds may share similar structural features but differ in their specific functional groups and overall properties

Properties

Molecular Formula

C24H26FN7O

Molecular Weight

447.5 g/mol

IUPAC Name

1-butyl-6-cyclopropyl-N-[1-[(3-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H26FN7O/c1-3-4-10-32-22-21(15(2)29-32)19(12-20(27-22)17-8-9-17)23(33)28-24-26-14-31(30-24)13-16-6-5-7-18(25)11-16/h5-7,11-12,14,17H,3-4,8-10,13H2,1-2H3,(H,28,30,33)

InChI Key

FDQPLHROVMXFQI-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C3CC3)C(=O)NC4=NN(C=N4)CC5=CC(=CC=C5)F

Origin of Product

United States

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